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molecular formula C15H25N3O B8733581 5-[5-(4-Aminobutyl)pyridin-2-YL]-N-methylpentanamide CAS No. 312263-15-3

5-[5-(4-Aminobutyl)pyridin-2-YL]-N-methylpentanamide

Cat. No. B8733581
M. Wt: 263.38 g/mol
InChI Key: WQDHVEBXHRMJJI-UHFFFAOYSA-N
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Patent
US07153862B2

Procedure details

A mixture of 8-6 (45 g, 110 mmol) and a saturated solution of methylamine in methanol (300 mL) in a sealed tube was heated at 70° C. for 12 hours. The mixture was cooled and concentrated to an oil. The residue was chromatographed on silica gel (10:10:1:1 EtOAc/EtOH/NH4OH/H2O) to give 8-7 as a yellow oil.
Name
8-6
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:30])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][N:19]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:11][N:10]=1)C.[CH3:31][NH2:32]>CO>[CH3:31][NH:32][C:4](=[O:30])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][NH2:19])=[CH:11][N:10]=1

Inputs

Step One
Name
8-6
Quantity
45 g
Type
reactant
Smiles
C(C)OC(CCCCC1=NC=C(C=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (10:10:1:1 EtOAc/EtOH/NH4OH/H2O)

Outcomes

Product
Name
Type
product
Smiles
CNC(CCCCC1=NC=C(C=C1)CCCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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